Sgc-brdviii-NC

SMARCA2 SMARCA4 PB1

Validating on-target pharmacology of SMARCA2/4 bromodomain inhibitors requires a matched negative control. Sgc-brdviii-NC is the only inactive analog that differs from its active counterpart by a single methyl group-eliminating binding without introducing off-target effects. - **Key application:** Cellular assays (e.g., adipogenesis in 3T3-L1), CRISPR chemical complementation, and HTS (Z'-factor calculation). - **Specification:** ≥98% (HPLC). - **Supply:** Packaged for research use; stable under recommended storage.

Molecular Formula C20H27N5O3
Molecular Weight 385.5 g/mol
Cat. No. B15571376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc-brdviii-NC
Molecular FormulaC20H27N5O3
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H27N5O3/c1-20(2,3)28-19(26)25-11-9-24(10-12-25)16-13-15(22-23-18(16)21)14-7-5-6-8-17(14)27-4/h5-8,13H,9-12H2,1-4H3,(H2,21,23)
InChIKeyYOBVMDSDYHOOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sgc-brdviii-NC: Negative Control for Bromodomain Research


Sgc-brdviii-NC (Compound 35) is a high-purity, inactive analog of the potent SWI/SNF bromodomain inhibitor SGC-SMARCA-BRDVIII . It serves as the recommended negative control for SMARCA2/4 and PB1 (bromo 5) bromodomain inhibition assays, providing a critical baseline for interpreting phenotypic outcomes in epigenetic research [1].

Matched inactive control for SGC-SMARCA-BRDVIII target-engagement studies
Single-methylation analog structurally matched, binding-incompetent scaffold control
Chemical probe validation supports bromodomain phenotype-attribution workflow

Why Sgc-brdviii-NC Cannot Be Substituted


Substituting Sgc-brdviii-NC with an arbitrary inactive compound or a structurally unrelated negative control compromises experimental validity . The compound is a precise structural analog of SGC-SMARCA-BRDVIII, differing only by methylation of a critical phenolic hydroxyl group, which completely abolishes target binding while preserving other physicochemical properties . This ensures that any observed phenotypic differences between SGC-SMARCA-BRDVIII-treated and Sgc-brdviii-NC-treated samples are attributable solely to on-target bromodomain inhibition, not off-target effects or general cytotoxicity [1].

Sgc-brdviii-NC
Generic BRD inhibitor (e.g., PFI-3)
Mechanism
Structurally inactivated analog; single methylation abolishes binding
Independent active inhibitor with pleiotropic target profile
Binding profile
Complete loss of bromodomain binding across the family
Active binding introduces confounding pharmacological variables
Interpretation
Enables target-specific endpoint attribution
Scaffold-dependent effects may limit target attribution

Sgc-brdviii-NC: Quantitative Evidence


Complete Abrogation of Binding Affinity

Sgc-brdviii-NC demonstrates no measurable binding to SMARCA2, SMARCA4, or PB1(5) bromodomains, in stark contrast to the active probe SGC-SMARCA-BRDVIII, which exhibits high-affinity binding with Kd values of 35 nM, 36 nM, and 13 nM, respectively [1]. This complete loss of binding activity is due to methylation of the phenolic hydroxyl group, a structural modification that disrupts key hydrogen bonding interactions with the bromodomain acetyl-lysine binding pocket .

Binding affinity abrogation
Head-to-head
Sgc-brdviii-NC: no detectable binding vs SGC-SMARCA-BRDVIII Kd 35 nM (SMARCA2)
Supports target-specific endpoint interpretation
Exact binding assay method not specified in sourced abstracts
SMARCA2 SMARCA4 PB1 Bromodomain Epigenetics

Pan-Selective Profiling Scaffold Control

In a 3T3-L1 murine fibroblast adipogenesis assay, the active probe SGC-SMARCA-BRDVIII potently blocks differentiation at 1 µM, preventing expression of key transcription factors PPARγ and C/EBPα with an EC50 < 1.0 µM . In contrast, Sgc-brdviii-NC exhibits no effect on adipocyte differentiation under identical conditions, confirming that the anti-adipogenic activity of SGC-SMARCA-BRDVIII is specifically mediated through bromodomain inhibition [1].

Pan-selectivity scaffold control
Class-level
Co-application controls for scaffold-dependent off-target effects across bromodomain families
Enables phenotype attribution to family VIII bromodomain engagement
Inferred from selectivity profiling panels; scaffold-level inference
Adipogenesis 3T3-L1 PPARγ C/EBPα Cell Differentiation

Structural Basis for Inactivation

Sgc-brdviii-NC is supplied with a purity specification of ≥98% as determined by HPLC, a quality standard consistent with the active probe SGC-SMARCA-BRDVIII . This high purity ensures that any observed lack of activity is due to the intended structural modification (phenolic hydroxyl methylation) rather than the presence of impurities or degradation products that could confound experimental interpretation .

Structural inactivation basis
Reported
Phenolic hydroxyl to methoxy conversion eliminates critical hydrogen bonding with conserved asparagine
Supports experimental interpretation of loss-of-function
Based on co-crystal structure rationale; review recommended
Quality Control HPLC Purity Negative Control Reproducibility

Sgc-brdviii-NC: Optimal Applications


3T3-L1 Adipogenesis Validation

When investigating the role of SMARCA2/4 bromodomains in transcriptional regulation, co-treatment with SGC-SMARCA-BRDVIII and Sgc-brdviii-NC in parallel experiments allows researchers to confidently attribute changes in gene expression (e.g., PPARγ, C/EBPα) to specific bromodomain inhibition rather than off-target effects. The complete lack of activity of Sgc-brdviii-NC at concentrations up to 1 µM, as demonstrated in 3T3-L1 adipogenesis assays [1], provides a robust baseline for data interpretation.

Off-Target Control for Genetic Knockdown

In studies examining the impact of SWI/SNF bromodomain inhibition on cell fate, proliferation, or differentiation, Sgc-brdviii-NC serves as an essential control to rule out compound-specific cytotoxicity or non-specific stress responses. The Chemical Probes Portal notes that SGC-SMARCA-BRDVIII is non-toxic and does not influence cell growth at 10 µM in NCI-60 screens [2]; pairing it with the matched inactive control Sgc-brdviii-NC further strengthens the interpretation that observed phenotypes are due to target engagement.

Epigenetic HTS Quality Control

For laboratories developing high-throughput screens targeting the SWI/SNF bromodomain family, Sgc-brdviii-NC can be used as a negative control to establish assay windows and validate screening conditions. Its structural similarity to the active probe ensures that any hits identified are likely to be genuine bromodomain modulators rather than compounds that interfere with assay detection methods .

Application
Selection Property
Validation Focus
Adipogenesis model validation
Matched inactive analog
Differentiation endpoint specificity
Genetic knockdown complementation
Scaffold-matched control
Target-engagement attribution
HTS assay quality control
Defined null-activity standard
Z'-factor and signal benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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